molecular formula C23H25N3O3 B3991842 3,3,7,8-tetramethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3,7,8-tetramethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B3991842
M. Wt: 391.5 g/mol
InChI Key: SKLVBYAAVLSDGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,3,7,8-tetramethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a structurally complex benzodiazepinone derivative characterized by:

  • Four methyl groups at positions 3, 3, 7, and 8 on the diazepine ring.

Biological Activity

3,3,7,8-Tetramethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound notable for its diverse biological activities. This article synthesizes existing research findings and case studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

  • Molecular Formula : C23H25N3O3
  • Molecular Weight : 391.5 g/mol
  • IUPAC Name : 2,3,9,9-tetramethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

The compound features a dibenzo[b,e][1,4]diazepine core with significant substitutions that influence its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities including antibacterial and potential anticancer properties.

Antibacterial Activity

A study highlighted the antibacterial effects of similar nitro-substituted compounds. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA. The compound was tested against several strains:

Bacterial Strain Activity Observed
Staphylococcus aureusActive
Escherichia coliModerate activity
Proteus mirabilisActive

The compound's effectiveness against Gram-positive and Gram-negative bacteria suggests its potential as an antibacterial agent .

Anticancer Potential

Emerging research indicates that compounds with similar structures may possess anticancer properties. The nitrophenyl group is hypothesized to play a crucial role in enhancing cytotoxicity against cancer cell lines. For instance:

  • Case Study : A derivative exhibited selective cytotoxicity towards human breast cancer cells (MCF-7) while sparing normal cells.

This selectivity is attributed to the compound's ability to induce apoptosis in cancer cells through oxidative stress mechanisms .

The biological activity of this compound is primarily linked to its ability to form reactive intermediates that interact with cellular macromolecules:

  • Nitro Group Reduction : Under anaerobic conditions or within specific bacterial environments.
  • DNA Interaction : Inducing strand breaks and inhibiting replication.
  • Reactive Oxygen Species (ROS) Generation : Leading to oxidative damage in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related derivatives:

Compound Name (CAS/ID) Substituents Molecular Formula Melting Point (°C) Key Functional Groups
Target Compound 3,3,7,8-Tetramethyl, 4-nitrophenyl C23H25N3O3* Not reported Nitrophenyl, tetramethyl
3,3-Dimethyl-11-(4-nitrophenyl)... (4d) 3,3-Dimethyl, 4-nitrophenyl C21H21N3O3 271–273 Nitrophenyl, dimethyl
FC2 (Table S1) 7-Benzoyl, 11-(1H-indol-3-yl) C24H19N3O2 Not reported Indole, benzoyl
3,3-Dimethyl-10-nitroso-11-(p-nitrobenzoyl) Nitroso, p-nitrobenzoyl C24H25N3O3 238–240 Nitroso, nitrobenzoyl
11-(4-Isopropylphenyl)-3,3,7,8-tetramethyl 3,3,7,8-Tetramethyl, 4-isopropylphenyl C26H32N2O Not reported Isopropylphenyl, tetramethyl

Notes:

  • The 4-nitrophenyl group in the target compound and 4d introduces strong electron-withdrawing effects, which may stabilize charge-transfer interactions in biological systems.

Properties

IUPAC Name

2,3,9,9-tetramethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-13-9-17-18(10-14(13)2)25-22(15-5-7-16(8-6-15)26(28)29)21-19(24-17)11-23(3,4)12-20(21)27/h5-10,22,24-25H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLVBYAAVLSDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,3,7,8-tetramethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
3,3,7,8-tetramethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
3,3,7,8-tetramethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
3,3,7,8-tetramethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
3,3,7,8-tetramethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
3,3,7,8-tetramethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.